molecular formula C19H15N B13701380 1-Methyl-2-(1-naphthyl)indole

1-Methyl-2-(1-naphthyl)indole

Cat. No.: B13701380
M. Wt: 257.3 g/mol
InChI Key: ILNQSKXPNWKHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(1-naphthyl)indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a naphthyl group attached to the second position of the indole ring and a methyl group at the first position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-naphthyl)indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of naphthalene is coupled with a halogenated indole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(1-naphthyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(1-naphthyl)indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Methyl-2-(1-naphthyl)indole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthyl group enhances its aromaticity and potential for π-π interactions, making it valuable in various research applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

1-methyl-2-naphthalen-1-ylindole

InChI

InChI=1S/C19H15N/c1-20-18-12-5-3-8-15(18)13-19(20)17-11-6-9-14-7-2-4-10-16(14)17/h2-13H,1H3

InChI Key

ILNQSKXPNWKHRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.